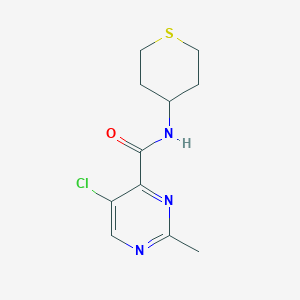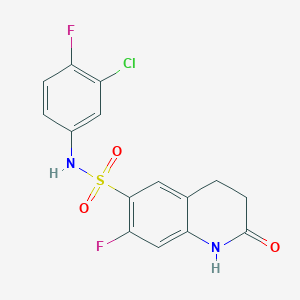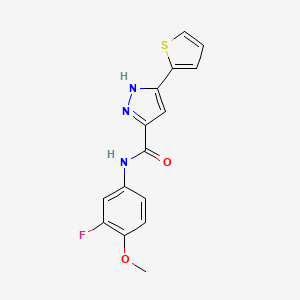
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide involves its ability to inhibit protein kinases. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. By inhibiting CDK2, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its effects on protein kinases, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, making it a useful tool for studying the molecular mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide as a tool for studying the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease. Finally, research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can be achieved through a series of chemical reactions. The starting material is 2-amino-5-chloro-4-methylpyrimidine, which is reacted with thioacetamide in the presence of a suitable catalyst to form 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide.
Applications De Recherche Scientifique
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in a range of scientific research applications. It has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. It has also been investigated for its ability to inhibit the growth of cancer cells. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in studies of the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-7-13-6-9(12)10(14-7)11(16)15-8-2-4-17-5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVEMVWYRYHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CCSCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)

![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
